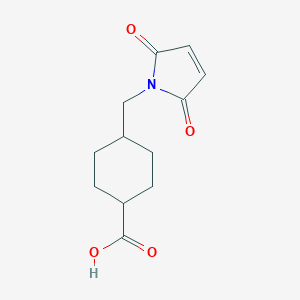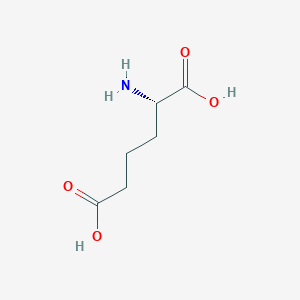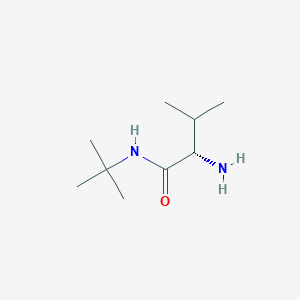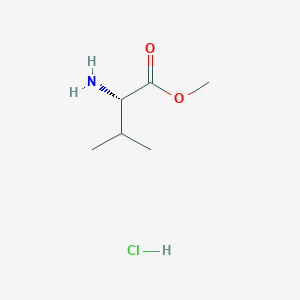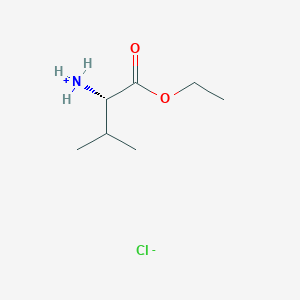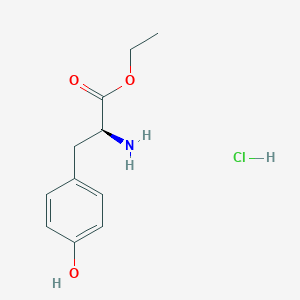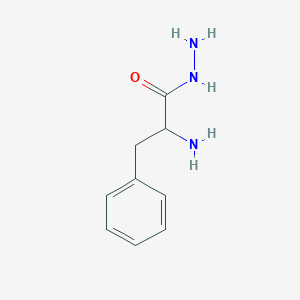
H-Phe-NHNH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe-NHNH2, also known as L-Phenylalanine hydrazide, is a compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanehydrazide .
Synthesis Analysis
The synthesis of H-Phe-NHNH2 and its analogues has been reported in the literature . The dipeptide H-Phe-Phe-NH2 was chosen as a lead compound for the development of stable and orally bioavailable SP 1–7 mimetics . The structure-activity relationship (SAR) of a set of modified H-Phe-Phe-NH2 analogues was presented, and their potential active uptake by PEPT1 transporter, intestinal permeability, and metabolic stability were evaluated . Local constraints via peptide backbone methylation or preparation of cyclized analogues based on pyrrolidine were evaluated and were shown to significantly improve the in vitro pharmacokinetic properties .Molecular Structure Analysis
H-Phe-NHNH2 contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 N hydrazine .Physical And Chemical Properties Analysis
H-Phe-NHNH2 has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 179.105862047 g/mol . It has a Topological Polar Surface Area of 81.1 Ų and a Heavy Atom Count of 13 .Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
Research highlights the significance of proton dynamics in cancer, including the role of the Na+/H+ exchanger isoform 1 (NHE1) in the aberrant regulation of hydrogen ion dynamics within tumor cells. Elevated NHE1 activity correlates with altered pH levels in cancer cells, suggesting potential targets for anticancer therapy (Harguindey et al., 2013). Additionally, insights into NHE1's structure and function are provided by studies on its dimeric structure, supporting its involvement in heart disease and cell growth and proliferation (Moncoq et al., 2008).
Chemical Sensing and Imaging
Developments in chemical probes for detecting and imaging specific molecules highlight the use of hydrazide functionalities. A novel probe for colorimetric detection of hydrazine and fluorescent imaging of hydrogen peroxide demonstrates high selectivity and sensitivity, showcasing the potential for hydrazide compounds in environmental and biological applications (Han et al., 2019).
Photocatalytic Hydrogen Evolution
The role of bimetallic phosphides-based nanomaterials as cocatalysts in photocatalytic hydrogen evolution from water splitting is explored, indicating the efficiency of such materials in harnessing solar energy for sustainable hydrogen fuel production. This research underscores the importance of developing high-activity semiconductor materials for enhanced hydrogen evolution performance (Li et al., 2021).
Hydrogen Storage Materials
Investigations into metal-organic frameworks (MOFs) as heterogeneous catalysts for hydrogen production from lightweight inorganic hydrides show promising results for ammonia–borane and hydrazine-based materials. The nanoconfinement of hydrides in MOFs facilitates thermal decomposition, lowering the hydrogen release temperature, and offering a pathway for utilizing such materials in energy storage and conversion (Rossin et al., 2017).
Molecular and Structural Biology
Research on the selective epitaxial growth of calcium compounds with nitrogen and hydrogen demonstrates the ability to control hydrogen charge states in materials, which is crucial for understanding catalytic activities and developing new materials for various applications (Chon et al., 2022).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBQLHLHAROJR-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-NHNH2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

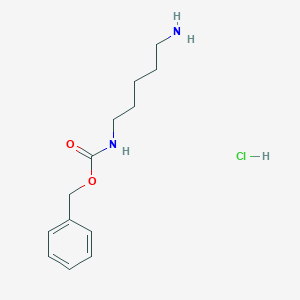
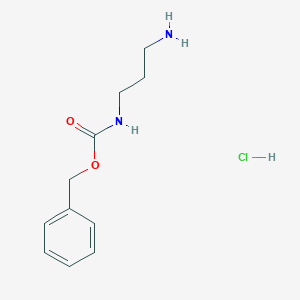
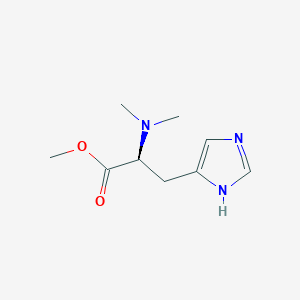
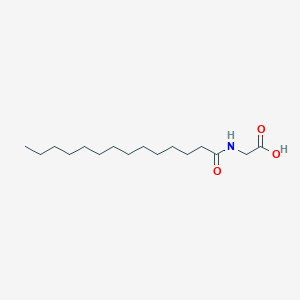
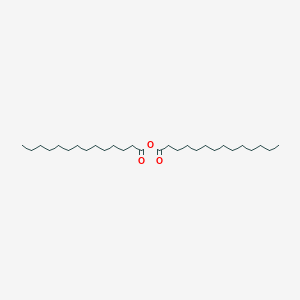
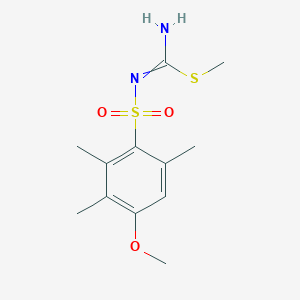
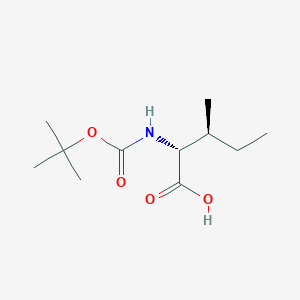
![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
